

Application of Piroxicam-d4 in Bioequivalence Studies of Piroxicam Formulations

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Compound of Interest

Compound Name: Piroxicam-d4

Cat. No.: B15609859

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Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties in the management of rheumatoid diseases. To ensure the therapeutic equivalence of generic formulations of piroxicam, regulatory agencies require bioequivalence (BE) studies. These studies are designed to compare the rate and extent of absorption of a test (generic) formulation to a reference (innovator) formulation. A critical component of modern bioanalytical methods used in these studies is the use of a stable isotope-labeled internal standard (SIL-IS), such as **Piroxicam-d4**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Piroxicam-d4, in which four hydrogen atoms have been replaced by deuterium, is the ideal internal standard for the quantification of piroxicam in biological matrices. Its chemical and physical properties are nearly identical to those of piroxicam, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and chemical similarity allow **Piroxicam-d4** to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of piroxicam.

This document provides detailed application notes and protocols for the use of **Piroxicam-d4** in bioequivalence studies of piroxicam formulations, aimed at researchers, scientists, and drug development professionals.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for piroxicam formulations is a randomized, single-dose, two-period, two-sequence, crossover study under fasting conditions.

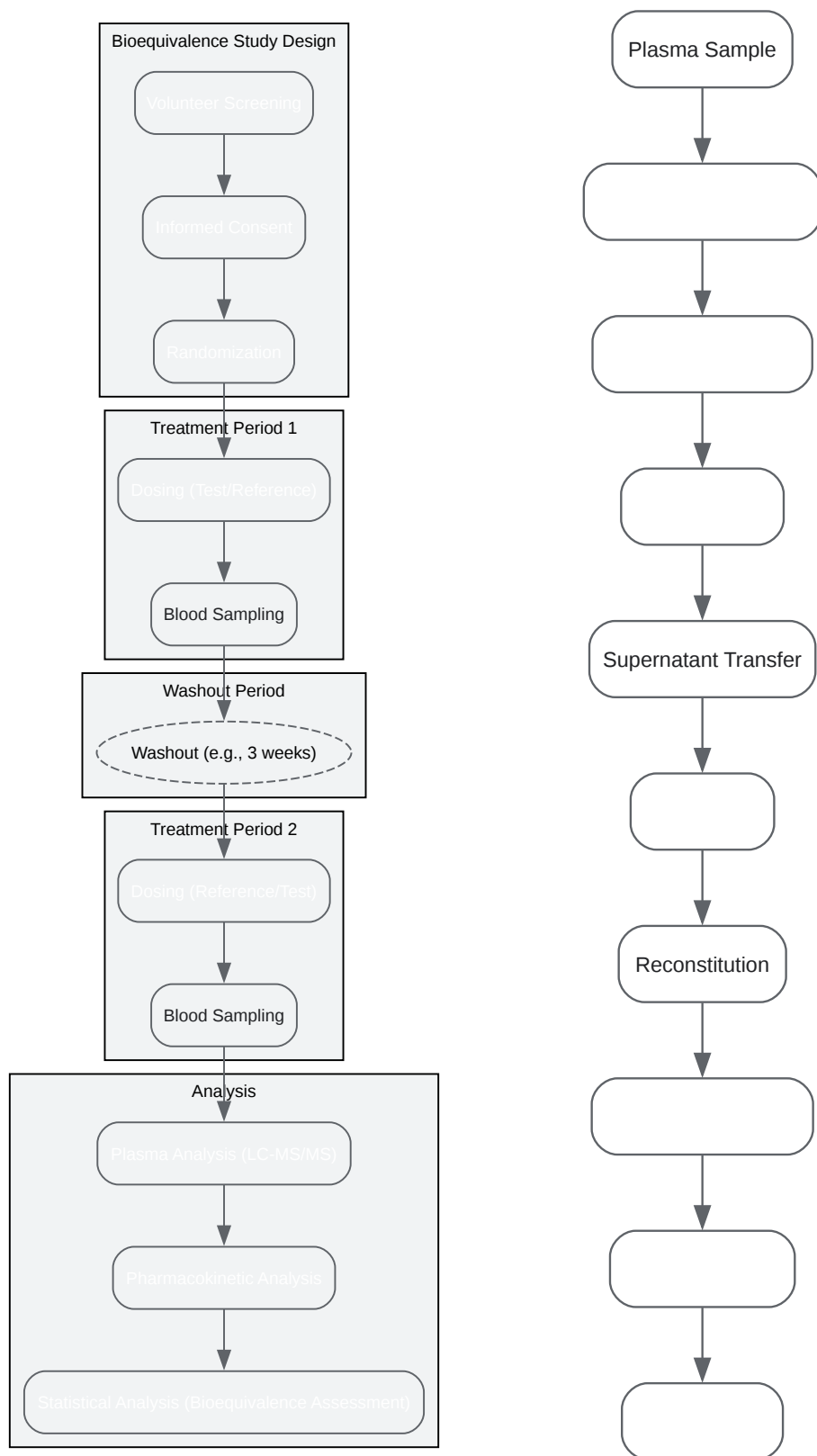
Study Population: A sufficient number of healthy adult male and/or female volunteers, typically between 18 and 55 years of age, are recruited. The number of subjects is determined by statistical power calculations to ensure that the study can detect a true difference in bioavailability if one exists. For piroxicam, a study may include around 24 to 28 volunteers.

Study Conduct:

- **Informed Consent:** All volunteers are required to provide written informed consent after being fully informed about the study's purpose, procedures, and potential risks.
- **Screening:** Volunteers undergo a thorough medical screening, including a physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, biochemistry, and urinalysis) to ensure they are in good health.
- **Randomization:** Subjects are randomly assigned to one of two treatment sequences: receiving the test formulation in the first period and the reference formulation in the second, or vice versa.
- **Dosing:** After an overnight fast of at least 10 hours, each subject receives a single oral dose of the assigned piroxicam formulation (e.g., a 20 mg capsule) with a standardized volume of water.
- **Washout Period:** A washout period of at least 3 weeks is maintained between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.^[1]
- **Blood Sampling:** Blood samples are collected in labeled tubes containing an anticoagulant at predetermined time points before and after drug administration. A typical sampling schedule for piroxicam, which has a long half-life, would be at 0 (pre-dose), 1, 2, 3, 4, 5, 6, 12, 24, 48, 72, 96, 120, and 144 hours post-dose.^[1]

- **Plasma Separation and Storage:** The collected blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryovials and stored at -20°C or lower until analysis.

Logical Relationship of a Bioequivalence Study



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References

- 1. Piroxicam immediate release formulations: A fasting randomized open-label crossover bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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